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Compound of Interest

Compound Name: Cyp51-IN-19

Cat. No.: B15563336 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended concentrations for the in

vitro use of Cyp51-IN-19 (also referred to as compound C07), a potent inhibitor of fungal

lanosterol 14α-demethylase (CYP51). The information is based on the findings published in the

Journal of Medicinal Chemistry by Yan Z, et al. in 2024.[1][2][3]

Cyp51-IN-19 has demonstrated significant antifungal activity, particularly against azole-

resistant strains, by inhibiting ergosterol biosynthesis and stimulating the production of reactive

oxygen species (ROS).[1][2]

Data Presentation
Antifungal Activity of Cyp51-IN-19
The minimum inhibitory concentration (MIC) of Cyp51-IN-19 was determined against a panel of

Candida species. The MIC80, the concentration at which 80% of fungal growth is inhibited, is

reported below.
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Fungal Strain MIC80 (μg/mL)

Candida albicans SC5314 0.25

Candida albicans 12023 0.125

Candida parapsilosis ATCC 22019 0.063

Candida tropicalis 2023 0.125

Candida glabrata 5023 0.5

Cryptococcus neoformans H99 0.125

Azole-Resistant C. albicans 103 1

Azole-Resistant C. albicans 116 2

Azole-Resistant C. albicans 118 1

In Vitro Inhibitory Activity
Assay Organism/Target IC50

CYP51 Inhibition Candida albicans 0.18 μM

Cytotoxicity (HeLa cells) Human > 64 μg/mL

Signaling Pathway
The primary mechanism of action of Cyp51-IN-19 is the inhibition of CYP51, a key enzyme in

the ergosterol biosynthesis pathway in fungi. This inhibition leads to the depletion of ergosterol,

a vital component of the fungal cell membrane, and the accumulation of toxic sterol

intermediates. This disruption of the cell membrane integrity is believed to induce cellular

stress, leading to the generation and accumulation of reactive oxygen species (ROS), which

ultimately results in fungal cell death.
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Caption: Inhibition of CYP51 by Cyp51-IN-19 disrupts ergosterol synthesis, leading to ROS

production and fungal cell death.

Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3

guidelines for yeast.
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Experimental Workflow:

Prepare fungal inoculum
(0.5-2.5 x 10^3 cells/mL) Add fungal inoculum to

96-well plate containing
Cyp51-IN-19 dilutionsSerially dilute Cyp51-IN-19

in RPMI 1640 medium

Incubate at 35°C
for 24-48 hours

Determine MIC80 by
measuring optical density

at 600 nm
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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Cyp51-IN-19.

Methodology:

Inoculum Preparation: Culture the fungal strain on Sabouraud Dextrose Agar (SDA) at 35°C.

Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland

standard. Further dilute this suspension in RPMI 1640 medium (buffered with MOPS) to a

final concentration of 0.5–2.5 × 10^3 cells/mL.

Drug Dilution: Prepare a stock solution of Cyp51-IN-19 in dimethyl sulfoxide (DMSO).

Perform serial twofold dilutions in RPMI 1640 medium in a 96-well microtiter plate to achieve

final concentrations ranging from 0.0313 to 64 μg/mL. Ensure the final DMSO concentration

does not exceed 1% (v/v).

Inoculation and Incubation: Add 100 μL of the prepared fungal inoculum to each well of the

microtiter plate containing 100 μL of the serially diluted Cyp51-IN-19. Include a drug-free

control (inoculum only) and a sterility control (medium only). Incubate the plates at 35°C.

MIC Determination: After 24-48 hours of incubation, determine the MIC80 by measuring the

optical density at 600 nm using a microplate reader. The MIC80 is the lowest concentration

of the compound that causes an 80% reduction in turbidity compared to the drug-free

control.

Ergosterol Biosynthesis Inhibition Assay
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This assay quantifies the amount of ergosterol in fungal cells after treatment with Cyp51-IN-19
to confirm its inhibitory effect on the ergosterol pathway.

Methodology:

Cell Culture and Treatment: Grow C. albicans SC5314 in Yeast Peptone Dextrose (YPD)

broth at 30°C to the mid-logarithmic phase. Treat the cells with Cyp51-IN-19 at various

concentrations (e.g., 0.25x, 1x, and 4x MIC80) for 12 hours.

Sterol Extraction: Harvest the fungal cells by centrifugation, wash with sterile water, and

record the wet weight. Saponify the cell pellet by adding 25% (w/v) alcoholic potassium

hydroxide solution and incubating at 85°C for 1 hour.

Non-saponifiable Lipid Extraction: After cooling, extract the non-saponifiable lipids by adding

n-heptane and sterile water, followed by vigorous vortexing. Collect the n-heptane layer.

GC-MS Analysis: Analyze the extracted sterols using a Gas Chromatography-Mass

Spectrometry (GC-MS) system. Compare the sterol profile of treated cells to that of

untreated controls to determine the percentage of ergosterol reduction.

Reactive Oxygen Species (ROS) Accumulation Assay
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

to measure intracellular ROS levels.

Methodology:

Cell Preparation and Treatment: Culture C. albicans SC5314 in YPD broth to the mid-

logarithmic phase. Harvest the cells, wash with PBS, and resuspend in PBS to a density of 1

× 10^7 cells/mL. Treat the cells with Cyp51-IN-19 at various concentrations (e.g., 1x, 2x, and

4x MIC80) at 37°C for a specified time (e.g., 4 hours).

Staining: Add DCFH-DA to the cell suspension to a final concentration of 10 μM and incubate

in the dark at 37°C for 30 minutes.

Flow Cytometry Analysis: Analyze the fluorescence intensity of the stained cells using a flow

cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b15563336?utm_src=pdf-body
https://www.benchchem.com/product/b15563336?utm_src=pdf-body
https://www.benchchem.com/product/b15563336?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15563336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


An increase in fluorescence intensity indicates an accumulation of intracellular ROS.

Disclaimer
These protocols and application notes are intended for research use only. The provided

concentrations are recommendations based on published data and may require optimization

for specific experimental conditions, cell lines, or fungal strains. It is the responsibility of the

end-user to determine the suitability of these protocols for their specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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